molecular formula C24H24N4O2 B2733487 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540478-36-2

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2733487
CAS No.: 540478-36-2
M. Wt: 400.482
InChI Key: QVQVZUQXDQCDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazolinone derivative characterized by a bicyclic scaffold combining triazole and quinazolinone moieties. Key structural features include:

  • 4-Hydroxyphenyl group at position 9, contributing to hydrogen-bonding interactions and solubility.
  • 4-Methylphenyl substituent at position 2, which may influence lipophilicity and receptor binding.

Its synthesis typically involves multicomponent reactions catalyzed by deep eutectic solvents (e.g., NGPU), achieving high efficiency (reaction times <10 minutes) and reduced catalyst loading compared to traditional methods .

Properties

IUPAC Name

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-14-4-6-16(7-5-14)22-26-23-25-18-12-24(2,3)13-19(30)20(18)21(28(23)27-22)15-8-10-17(29)11-9-15/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQVZUQXDQCDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters or aldehydes under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core .

Industrial production methods may involve the use of microwave-assisted synthesis, metal-mediated reactions, or phase-transfer catalysis to enhance the efficiency and yield of the desired product . These methods offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Chemical Reactions Analysis

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro or tetrahydro derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit key enzymes involved in cellular processes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function . These interactions contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Substituent Modifications

Structural analogs vary in substituents at positions 2, 6, and 9, leading to divergent physicochemical and pharmacological profiles.

Table 2: Substituent Impact on Properties

Compound Substituents (Position) Molecular Weight logP Melting Point (°C) Reference
Target Compound 4-Hydroxyphenyl (9), 4-Methylphenyl (2) 378.4* ~3.5† 230–235‡
9-[4-(Diethylamino)phenyl]-6,6-dimethyl... Diethylaminophenyl (9) 365.48 3.57 N/A
9-(2-Chlorophenyl)-6,6-dimethyl... 2-Chlorophenyl (9) 328.8 3.34 N/A
6-(4-Methoxyphenyl)-9-phenyl... 4-Methoxyphenyl (6), Phenyl (9) ~350* ~3.0† N/A

*Estimated based on molecular formula; †Predicted from analogs; ‡Inferred from similar triazoloquinazolinones .

Key observations:

  • Hydroxyphenyl vs. Methoxyphenyl : The hydroxyl group (target compound) increases polarity (lower logP ~3.5 vs. ~3.0 for methoxy analogs) but reduces metabolic stability due to phase II conjugation .
  • Diethylamino Group: Introduces basicity (pKa ~8–9), improving solubility in acidic environments (e.g., gastric fluid) .

Pharmacological Activities

Table 3: Pharmacological Comparisons

Compound Activity IC50/EC50 (µM) Reference
1-Substituted-4-phenyltriazoloquinazolin-5-ones H1-antihistaminic 0.1–1.0
RXFP4 Agonists (e.g., 13a) RXFP4 receptor activation 0.5–2.0
4-Benzyltriazoloquinazolin-5-ones Antihistaminic (H1 receptor) 0.3–1.5

Key insights:

  • H1-Antihistaminic Activity : Electron-withdrawing groups (e.g., chloro) at position 2 enhance receptor binding .

Physicochemical and ADME Properties

Table 4: ADME Property Predictions

Property Target Compound 9-(2-Chlorophenyl) Analog 9-[4-(Diethylamino)phenyl] Analog
logP 3.5† 3.34 3.57
Hydrogen Bond Acceptors 4 4 4
Polar Surface Area (Ų) ~54† 51.56 54.29
logSw (Aqueous Solubility) ~-3.5† -3.47 -3.58

†Predicted using analogous structures.

  • Solubility: The target compound’s hydroxyl group marginally improves aqueous solubility compared to chloro or diethylamino analogs but remains poorly soluble (logSw ~-3.5) .
  • Metabolism : Methyl groups at position 6 likely slow oxidative metabolism, extending half-life .

Biological Activity

The compound 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazolinone derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C17H18N4O
  • Molecular Weight : 298.35 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinazolinones exhibit significant anticancer properties. Specifically, the compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is crucial for the stabilization of various oncogenic proteins. In vitro studies indicated that the compound induced apoptosis in cancer cell lines by promoting the degradation of Hsp90 client proteins such as Her2 and Akt at concentrations correlating with its anti-proliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives against bacterial strains, it was found that certain modifications to the quinazolinone scaffold enhanced antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. Preliminary data suggest that it may exhibit moderate inhibitory effects on AChE activity, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that specific substituents on the quinazolinone ring enhance AChE inhibition .

Case Studies

  • Cancer Cell Line Study :
    • Objective : To evaluate the anti-proliferative effects on MCF-7 breast cancer cells.
    • Findings : The compound demonstrated an IC50 value of 2.79 µM after 48 hours of treatment, significantly reducing cell viability compared to control groups .
  • Antibacterial Efficacy :
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial potential compared to standard antibiotics .

The biological activity of this compound is largely attributed to its ability to modulate key protein interactions within cancer cells and microbial organisms. By inhibiting Hsp90, it disrupts multiple signaling pathways critical for tumor growth and survival. Additionally, its potential AChE inhibitory action suggests a dual mechanism that could be beneficial in both oncology and neurology.

Data Summary Table

Activity TypeAssay TypeResultReference
AnticancerMCF-7 Cell ViabilityIC50 = 2.79 µM
AntimicrobialS. aureus MICMIC = 32 µg/mL
AChE InhibitionEnzyme Inhibition AssayModerate inhibition observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.